molecular formula C21H18N4O2S2 B2560942 1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1798046-14-6

1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No.: B2560942
CAS No.: 1798046-14-6
M. Wt: 422.52
InChI Key: CAJRYQYOBZWDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its boiling point, density, solubility, and acidity. For this compound, the predicted boiling point is 799.1±60.0 °C and the predicted density is 1.40±0.1 g/cm3 .

Scientific Research Applications

Molecular Interactions and Mechanisms
The unique structure of 1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide allows it to participate in intricate molecular interactions. For instance, one study highlighted a relayed proton brake mechanism in N-pyridyl-2-iso-propylaniline derivatives, showcasing how specific molecular additions, such as methane sulfonic acid, can selectively protonate nitrogen atoms. This leads to a deceleration of rotation rates around chemical bonds, illustrating the compound's potential in controlling molecular dynamics (Furukawa et al., 2020).

Synthetic Pathways and Heterocyclic Compounds
The compound's role extends into synthetic chemistry, where its derivatives facilitate the formation of heterocyclic compounds. A study demonstrates the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, presenting a method for creating target heterocyclic compounds without isolating intermediates. This underscores the compound's versatility in synthesizing diverse molecular structures with potential applications in drug development and materials science (Rozentsveig et al., 2013).

Structural Analysis and Optimization
Another pivotal application is in the structural analysis and optimization of related molecules. For example, nimesulide derivatives, including structures similar to this compound, have been synthesized and analyzed for their crystal structures. These studies provide insights into molecular geometry, intermolecular interactions, and the impact of different substituents on the molecular framework. Such analyses are crucial for designing molecules with desired properties for pharmaceutical applications (Dey et al., 2016).

Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of compounds derived from this compound have been a focus of research. Synthesis and evaluation studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, as well as against human cancer cell lines. This suggests potential for the development of new therapeutic agents targeting a range of diseases (Alsaedi et al., 2019).

Catalytic Applications and Reaction Mechanisms
Moreover, derivatives of this compound have been used in catalytic applications, such as in the base-free transfer hydrogenation of ketones. These studies offer insights into the compound's utility in facilitating chemical reactions, showcasing its potential in synthetic and industrial chemistry (Ruff et al., 2016).

Properties

IUPAC Name

1-phenyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c26-29(27,15-16-5-2-1-3-6-16)25-18-10-8-17(9-11-18)20-14-28-21(24-20)23-19-7-4-12-22-13-19/h1-14,25H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRYQYOBZWDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.